3-Oxocyclobutanecarboxylic acid (4-bromophenyl)-amide
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Overview
Description
3-Oxocyclobutanecarboxylic acid (4-bromophenyl)-amide is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a ketone group and an amide group attached to a bromophenyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-oxocyclobutanecarboxylic acid and 4-bromophenylamine.
Reaction Conditions: The reaction is usually carried out under mild conditions, often using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the bromophenyl ring, using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, ether solvents.
Substitution: NaOCH3, methanol solvent, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated products, phenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is utilized in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-oxocyclobutanecarboxylic acid (4-bromophenyl)-amide exerts its effects involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromophenyl moiety may interact with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the bromophenyl group.
4-Bromophenylacetic acid: Similar structure but lacks the cyclobutane ring and the carboxylic acid group.
3-(4-Bromobenzoyl)propionic acid: Similar to the target compound but with a different functional group arrangement.
Uniqueness: The presence of both the cyclobutane ring and the bromophenyl group in 3-oxocyclobutanecarboxylic acid (4-bromophenyl)-amide makes it distinct from other compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxocyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14)6-7/h1-4,7H,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGGZXDBJOJFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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